molecular formula C18H15NO3 B11389802 7-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

7-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11389802
M. Wt: 293.3 g/mol
InChI Key: YOJSTSQRZOEYOR-UHFFFAOYSA-N
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Description

7-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. One common method includes the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base to form a chromene intermediate. This intermediate is then subjected to further reactions, including acylation and amidation, to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 7-methyl-4-oxo-4H-chromene-2-carboxamide
  • N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide
  • 4-oxo-4H-chromene-2-carboxamide derivatives

Uniqueness

7-methyl-N-(2-methylphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both the methyl and 2-methylphenyl groups, which can influence its biological activity and chemical reactivity. These structural features may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

7-methyl-N-(2-methylphenyl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15NO3/c1-11-7-8-13-15(20)10-17(22-16(13)9-11)18(21)19-14-6-4-3-5-12(14)2/h3-10H,1-2H3,(H,19,21)

InChI Key

YOJSTSQRZOEYOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

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